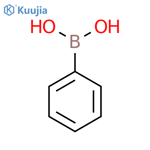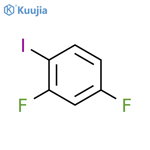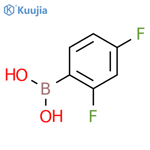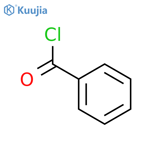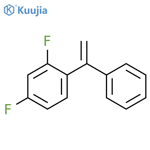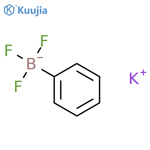Cas no 85068-35-5 (2,4-difluorobenzophenone)
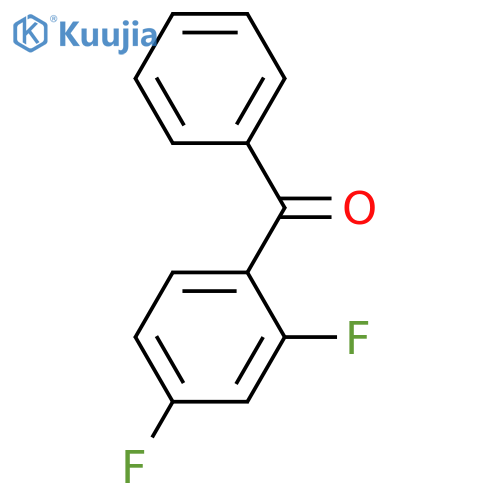
2,4-difluorobenzophenone 化学的及び物理的性質
名前と識別子
-
- 2,4-difluorobenzophenone
- (2,4-difluorophenyl)-phenylmethanone
- (2,4-Difluorophenyl)phenylmethanone (ACI)
- NS00058549
- 4NKN93YU9B
- FRHMSTHFVFIPCO-UHFFFAOYSA-
- UNII-4NKN93YU9B
- (2,4-difluorophenyl)-phenyl-methanone
- (2,4-DIFLUOROPHENYL)PHENYLMETHANONE
- A841190
- (2,4-Difluorophenyl)(phenyl)methanone
- SCHEMBL158348
- SY018786
- 2,4-difluorobenzo-phenone
- [2,4-bis(fluoranyl)phenyl]-phenyl-methanone
- AKOS009157023
- DTXSID30234139
- 85068-35-5
- CS-W014802
- InChI=1/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
- MFCD00000331
- W-104094
- Methanone, (2,4-difluorophenyl)phenyl-
- DB-019933
- D95687
- (2,4-Difluorophenyl)(phenyl)methanone #
- EINECS 285-297-7
- FS-4357
-
- MDL: MFCD00000331
- インチ: 1S/C13H8F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
- InChIKey: FRHMSTHFVFIPCO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(F)=CC(F)=CC=1)C1C=CC=CC=1
- BRN: 6596192
計算された属性
- せいみつぶんしりょう: 218.05400
- どういたいしつりょう: 218.054
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 17.1A^2
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.261
- ゆうかいてん: 33°C
- ふってん: 120 ºC (2 mmHg)
- フラッシュポイント: >230 °F
- 屈折率: 1.567-1.569
- PSA: 17.07000
- LogP: 3.19580
- ようかいせい: 未確定
2,4-difluorobenzophenone セキュリティ情報
- 危害声明: Irritant
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
2,4-difluorobenzophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2,4-difluorobenzophenone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D404109-100g |
2,4-Difluorobenzophenone |
85068-35-5 | 97% | 100g |
$280 | 2024-06-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012101-5g |
2,4-difluorobenzophenone |
85068-35-5 | 98% | 5g |
¥430 | 2024-05-21 | |
| eNovation Chemicals LLC | D404109-1kg |
2,4-Difluorobenzophenone |
85068-35-5 | 97% | 1kg |
$1500 | 2024-06-05 | |
| Apollo Scientific | PC2690-10g |
2,4-Difluorobenzophenone |
85068-35-5 | 97% | 10g |
£55.00 | 2023-09-02 | |
| Apollo Scientific | PC2690-50g |
2,4-Difluorobenzophenone |
85068-35-5 | 97% | 50g |
£154.00 | 2023-09-02 | |
| Chemenu | CM161068-100g |
2,4-Difluorobenzophenone |
85068-35-5 | 95% | 100g |
$423 | 2022-06-10 | |
| Fluorochem | 001919-10g |
2,4-Difluorobenzophenone |
85068-35-5 | 98% | 10g |
£40.00 | 2022-03-01 | |
| A2B Chem LLC | AB43633-1g |
(2,4-Difluorophenyl)(phenyl)methanone |
85068-35-5 | 98% | 1g |
$10.00 | 2024-04-19 | |
| Aaron | AR0033OD-1g |
2,4-Difluorobenzophenone |
85068-35-5 | 98% | 1g |
$27.00 | 2025-01-21 | |
| Aaron | AR0033OD-25g |
2,4-Difluorobenzophenone |
85068-35-5 | 98% | 25g |
$218.00 | 2025-01-21 |
2,4-difluorobenzophenone 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 rt; rt → 60 °C; 12 h, 60 °C
1.3 Reagents: Water
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
2,4-difluorobenzophenone Raw materials
- Potassium phenyltrifluoroborate
- Benzene, 2,4-difluoro-1-(1-phenylethenyl)-
- Phenylboronic acid
- 2,4-difluoro-1-iodobenzene
- (2,4-difluorophenyl)boronic acid
- Benzoyl chloride
2,4-difluorobenzophenone Preparation Products
2,4-difluorobenzophenone 関連文献
-
Jingjing Li,Dongju Zhang,Hongjian Sun,Xiaoyan Li Org. Biomol. Chem. 2014 12 1897
2,4-difluorobenzophenoneに関する追加情報
Introduction to 2,4-Difluorobenzophenone (CAS No. 85068-35-5)
2,4-Difluorobenzophenone, with the CAS number 85068-35-5, is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic structure, featuring a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, and a ketone group attached to another benzene ring. The presence of these functional groups imparts distinct reactivity and physical properties to the molecule, making it a valuable building block in synthetic chemistry.
The synthesis of 2,4-difluorobenzophenone can be achieved through several methods, including the Friedel-Crafts acylation of 2,4-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst. This reaction is well-documented in the literature and is known for its high yield and selectivity. Additionally, alternative synthetic routes have been explored to improve the efficiency and environmental sustainability of the process. For instance, recent studies have investigated the use of green solvents and catalytic systems to minimize waste generation and energy consumption.
In the pharmaceutical industry, 2,4-difluorobenzophenone has shown promise as an intermediate in the synthesis of various bioactive compounds. Its ability to undergo selective functionalization reactions makes it a useful starting material for the preparation of drugs with specific therapeutic targets. For example, derivatives of 2,4-difluorobenzophenone have been studied for their potential as inhibitors of protein kinases, which are key enzymes involved in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders.
Recent research has also highlighted the potential of 2,4-difluorobenzophenone in materials science. The compound's rigid aromatic structure and electron-withdrawing fluorine substituents make it suitable for the development of advanced materials with enhanced mechanical and thermal properties. For instance, polymers incorporating 2,4-difluorobenzophenone units have been shown to exhibit improved stability and durability under harsh conditions, making them attractive for applications in aerospace and electronics.
The physical properties of 2,4-difluorobenzophenone, such as its melting point (117-119°C) and solubility in common organic solvents like dichloromethane and acetone, are well-characterized. These properties facilitate its handling and processing in both laboratory and industrial settings. Moreover, its low toxicity profile makes it a safer choice compared to many other organic compounds used in similar applications.
In terms of safety and environmental impact, 2,4-difluorobenzophenone is generally considered to be non-hazardous when handled properly. However, as with any chemical compound, appropriate safety measures should be taken during its synthesis and use to ensure the well-being of personnel and the environment. This includes wearing personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas or fume hoods, and following established guidelines for waste disposal.
The market demand for 2,4-difluorobenzophenone has been steadily increasing due to its diverse applications across multiple industries. As research continues to uncover new uses for this compound, it is expected that its importance will only grow in the coming years. For example, ongoing studies are exploring its potential as a precursor for novel photovoltaic materials and as a component in advanced coatings with improved UV resistance.
In conclusion, 2,4-difluorobenzophenone (CAS No. 85068-35-5) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and favorable physical properties make it an attractive candidate for further research and development. As scientists continue to uncover new possibilities for this compound, it is poised to play an increasingly important role in advancing various fields of science and technology.
85068-35-5 (2,4-difluorobenzophenone) 関連製品
- 13670-99-0(1-(2,6-difluorophenyl)ethan-1-one)
- 51788-77-3(2',4',6'-Trifluoroacetophenone)
- 342-24-5(2-Fluorobenzophenone)
- 1979-36-8(2',5'-Difluoroacetophenone)
- 85068-36-6(2,5-Difluorobenzophenone)
- 85068-30-0(2',4'-Difluoropropiophenone)
- 364-83-0(2,4-Difluoroacetophenone)
- 652-29-9(2',3',4',5',6'-Pentafluoroacetophenone)
- 445-27-2(2'-Fluoroacetophenone)
- 342-25-6(2,4’-Difluorobenzophenone)


